D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy-
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Overview
Description
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- is a complex organic compound characterized by its multiple iodine atoms and intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- typically involves multiple steps, including iodination, acylation, and amination reactions. The process begins with the iodination of a benzene derivative, followed by the introduction of acetamido and oxopropylamino groups under controlled conditions. The final step involves the coupling of the tetrahydroxyhexanoyl moiety to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce other functional groups.
Substitution: Halogen atoms, particularly iodine, can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to deiodinated derivatives.
Scientific Research Applications
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a contrast agent in imaging techniques.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-acetamido-2,4,6-triiodobenzoic acid
- 3-acetamido-2,4,6-triiodobenzamide
- 3-acetamido-2,4,6-triiodo-5-(2-hydroxyethylamino)benzamide
Uniqueness
Compared to similar compounds, D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- is unique due to its specific functional groups and molecular structure. The presence of the tetrahydroxyhexanoyl moiety and the oxopropylamino group distinguishes it from other triiodinated benzamides, potentially leading to different chemical properties and applications.
Properties
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I3N3O8/c1-6(27)3-22-14-11(19)10(12(20)15(13(14)21)23-7(2)28)18(32)24-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,22,26,29-31H,3,5H2,1-2H3,(H,23,28)(H,24,32)/t8-,9+,16+,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNDXHGDOXVBDM-RFMXWLSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)NC(=O)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)NC(=O)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22I3N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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